3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- 3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18537602
InChI: InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2
SMILES:
Molecular Formula: C12H24Cl2N4O
Molecular Weight: 311.25 g/mol

3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-

CAS No.:

Cat. No.: VC18537602

Molecular Formula: C12H24Cl2N4O

Molecular Weight: 311.25 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)- -

Specification

Molecular Formula C12H24Cl2N4O
Molecular Weight 311.25 g/mol
IUPAC Name 2-piperazin-1-yl-N-propan-2-ylpyridin-3-amine;hydrate;dihydrochloride
Standard InChI InChI=1S/C12H20N4.2ClH.H2O/c1-10(2)15-11-4-3-5-14-12(11)16-8-6-13-7-9-16;;;/h3-5,10,13,15H,6-9H2,1-2H3;2*1H;1H2
Standard InChI Key JXYHOZKGJUVECC-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(N=CC=C1)N2CCNCC2.O.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Delavirdine, systematically named N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl] methanesulfonamide, features a complex heterocyclic structure central to its antiviral activity . Its molecular formula is C22H28N6O3S\text{C}_{22}\text{H}_{28}\text{N}_6\text{O}_3\text{S}, with a molecular weight of 456.194 g/mol . The compound integrates a pyridinylpiperazine backbone linked to a methanesulfonamide-substituted indole moiety, enabling targeted inhibition of HIV-1 reverse transcriptase (RT).

Key Structural Features:

  • Pyridine ring: Serves as the primary binding site to HIV-1 RT.

  • Piperazine group: Enhances solubility and modulates pharmacokinetic properties.

  • Methanesulfonamide group: Contributes to metabolic stability and protein binding .

Table 1: Physicochemical Properties of Delavirdine

PropertyValueSource
Molecular Weight456.194 g/mol
Aqueous Solubility (pH 7)0.81 µg/mL
Protein Binding98%
LogP (Partition Coefficient)3.2 (estimated)

Pharmacological Mechanism and Antiviral Activity

Delavirdine exerts its antiviral effects through non-competitive inhibition of HIV-1 RT, a critical enzyme for viral replication. Unlike nucleoside analogs, NNRTIs like delavirdine bind to a hydrophobic pocket distal to the RT active site, inducing conformational changes that disrupt catalytic activity .

In Vitro Susceptibility

  • IC₅₀ Values: 0.005–0.030 μM against laboratory HIV-1 strains .

  • Clinical Isolates: 73/74 tested isolates showed IC₅₀ ≤ 0.18 μM, with IC₉₀ values of 0.05–0.10 μM .

  • Synergy: Additive to synergistic effects observed with zidovudine, lamivudine, and protease inhibitors in combinatorial studies .

Resistance Mutations

Mutations at RT residues K103N, Y181C, and P236L confer high-level resistance to delavirdine . Cross-resistance with other NNRTIs (e.g., nevirapine, efavirenz) is common due to overlapping binding sites.

Pharmacokinetics and Metabolism

Delavirdine exhibits nonlinear pharmacokinetics, with dose-dependent absorption and extensive hepatic metabolism.

Absorption and Distribution

  • Bioavailability: 85% ± 25% in tablet form; enhanced by 20% when administered as a slurry .

  • Peak Plasma Concentration (Cₘₐₓ): 35 ± 20 μM at steady state (400 mg TID dosing) .

  • Cerebrospinal Fluid Penetration: 0.4% ± 0.07% of plasma concentrations, reflecting limited CNS uptake .

Metabolism and Excretion

  • Primary Pathway: Cytochrome P450 3A4 (CYP3A4)-mediated oxidation.

  • Metabolites: N-desalkyl and hydroxylated derivatives (inactive).

  • Elimination Half-Life: 5.8 hours (mean) .

Table 2: Steady-State Pharmacokinetic Parameters (400 mg TID)

ParameterMean ± SDRange
Cₘₐₓ (μM)35 ± 202–100
AUC (μM·hr)180 ± 1005–515
Cₘᵢₙ (μM)15 ± 100.1–45

Clinical Applications and Efficacy

Delavirdine was historically used in combination antiretroviral therapy (cART) to suppress HIV-1 replication.

Key Clinical Trials

  • Study ACTG 260: Delavirdine + zidovudine reduced viral load by 1.5 log₁₀ copies/mL over 24 weeks .

  • Study 006: Triple therapy (delavirdine, zidovudine, didanosine) increased CD4+ counts by 90–120 cells/μL .

Limitations in Modern Therapy

  • Low Genetic Barrier: Single mutations (e.g., K103N) render delavirdine ineffective.

  • Dosing Frequency: Thrice-daily regimen less favorable compared to newer once-daily NNRTIs.

Adverse Effects and Drug Interactions

Common Adverse Reactions

  • Rash: 18–36% of patients (typically maculopapular, resolving within 3 weeks) .

  • Hepatotoxicity: Elevated transaminases in 8% of patients .

  • Gastrointestinal Effects: Nausea (12%), diarrhea (9%) .

Clinically Significant Interactions

Interacting DrugEffect on DelavirdineManagement
Rifampin↓ AUC by 95%Contraindicated
Omeprazole↑ Delavirdine CₘₐₓMonitor for toxicity
Simvastatin↑ Statin AUCUse alternative statin

Synthesis and Analytical Characterization

Delavirdine is synthesized via multistep organic reactions, including:

  • Coupling of 3-isopropylamino-2-pyridinylpiperazine with 5-methanesulfonamidoindole-2-carboxylic acid.

  • Mesylation to improve solubility .

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, indole NH), 7.82 (d, J=8.4 Hz, 1H), 3.21 (m, 1H, isopropyl) .

  • Mass Spec (ESI+): m/z 457.2 [M+H]⁺ .

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